![molecular formula C9H14F2N2 B1434420 (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1859143-20-6](/img/structure/B1434420.png)
(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
描述
(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a synthetic organic compound characterized by the presence of a difluoropropyl group and a pyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoropropylamine and 1-methyl-1H-pyrrole.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with the pyrrole derivative.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures consistent quality and yield, while minimizing the risk of contamination.
化学反应分析
Types of Reactions
(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the difluoropropyl group, where nucleophiles such as thiols or amines can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: H₂ with Pd/C or other suitable reducing agents.
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropropyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of the difluoropropyl group can improve the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. These compounds may exhibit activity against various diseases, including cancer and neurological disorders, due to their ability to interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can impart desirable properties such as increased thermal stability and resistance to chemical degradation.
作用机制
The mechanism by which (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoropropyl group can enhance binding affinity and selectivity, while the pyrrole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic or chemical effects.
相似化合物的比较
Similar Compounds
(2,2-Difluoroethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine: Similar structure but with an ethyl group instead of a propyl group.
(2,2-Difluoropropyl)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine: Similar structure but with an ethyl group on the pyrrole ring.
(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-3-yl)methyl]amine: Similar structure but with the substitution at the 3-position of the pyrrole ring.
Uniqueness
(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to the specific positioning of the difluoropropyl group and the 1-methyl-1H-pyrrole moiety. This combination provides a distinct set of chemical and biological properties that are not easily replicated by other similar compounds. The presence of two fluorine atoms can significantly alter the electronic properties and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
2,2-difluoro-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2/c1-9(10,11)7-12-6-8-4-3-5-13(8)2/h3-5,12H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWHNKROZZQPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CN1C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


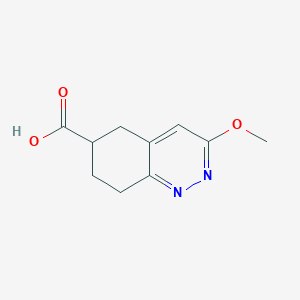
![3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434339.png)

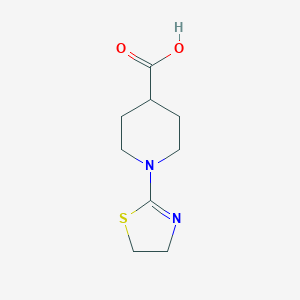
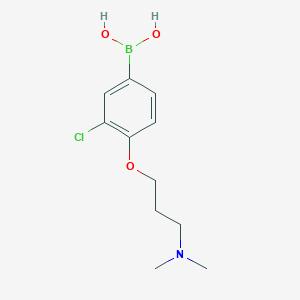
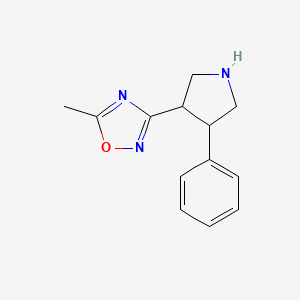
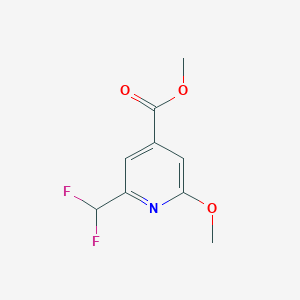

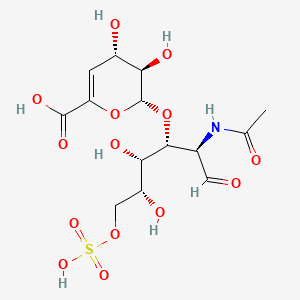
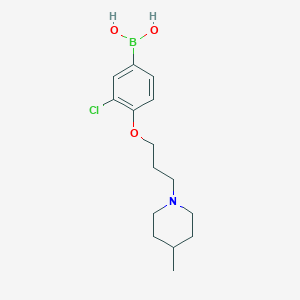
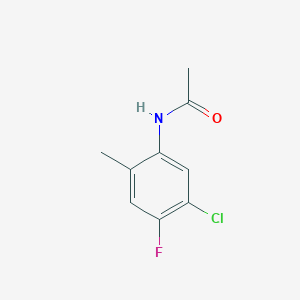
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(propan-2-yl)piperazine](/img/structure/B1434357.png)
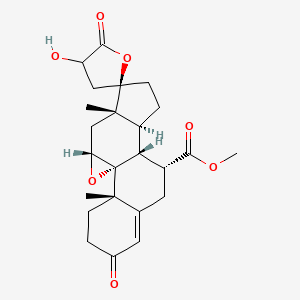
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)
